molecular formula C19H21F2N3O B7353481 1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea

1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea

Katalognummer B7353481
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: KJOPCQNZMOTNFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea, also known as MK-0646, is a small molecule inhibitor that targets the insulin-like growth factor 1 receptor (IGF-1R). This receptor is a transmembrane protein that plays a crucial role in the regulation of cell proliferation, differentiation, and survival. MK-0646 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cancer and other diseases.

Wirkmechanismus

1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea acts as a competitive inhibitor of the IGF-1R, preventing the binding of the ligand insulin-like growth factor 1 (IGF-1) to the receptor. This results in the inhibition of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival. By blocking these pathways, this compound can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been demonstrated to inhibit cancer cell proliferation, induce apoptosis, and decrease tumor growth and metastasis. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. These effects are believed to be mediated through the inhibition of the IGF-1R signaling pathway.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea is its specificity for the IGF-1R, which makes it a promising therapeutic agent for the treatment of cancer. However, its efficacy may be limited by the development of resistance mechanisms, which can occur through the upregulation of other signaling pathways. Additionally, the synthesis of this compound is a complex process that may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for the development and application of 1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea. One area of focus is the identification of biomarkers that can predict patient response to treatment. Another area of interest is the development of combination therapies that can enhance the efficacy of this compound. Additionally, the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease, is an area of ongoing research.

Synthesemethoden

The synthesis of 1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea involves several steps, including the preparation of the key intermediate, 3-(2,4-difluorophenyl)cyclobutanone, and the coupling reaction with 1-[3-(aminomethyl)-5-methylphenyl]urea. The final product is obtained through purification and isolation processes using chromatography techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry and pharmaceutical development.

Wissenschaftliche Forschungsanwendungen

1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea has been extensively studied for its potential therapeutic applications in the treatment of cancer. Preclinical studies have shown that this compound can inhibit the growth and proliferation of cancer cells by blocking the IGF-1R signaling pathway. Clinical trials have also demonstrated promising results, with this compound showing efficacy in the treatment of various types of cancer, including breast, lung, and pancreatic cancer.

Eigenschaften

IUPAC Name

1-[3-(aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O/c1-11-4-12(10-22)6-15(5-11)23-19(25)24-16-7-13(8-16)17-3-2-14(20)9-18(17)21/h2-6,9,13,16H,7-8,10,22H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOPCQNZMOTNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2CC(C2)C3=C(C=C(C=C3)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.